Specific Scientific Field: Click Chemistry
Summary of the Application: Methyl 3-mercaptopropionate is used as a reagent in click chemistry, specifically in the modification of oxazolines using thiol-ene click modification .
Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, the process involves the reaction of Methyl 3-mercaptopropionate with oxazolines in the presence of a photoinitiator.
Results or Outcomes: The outcome of this process is the successful modification of oxazolines, which can then be used in various applications, such as the development of new materials or in drug delivery systems .
Specific Scientific Field: Surface Chemistry
Summary of the Application: Methyl 3-mercaptopropionate has implications for self-assembled monolayers (SAMs) .
Methods of Application or Experimental Procedures: In the formation of SAMs, Methyl 3-mercaptopropionate molecules are adsorbed onto a surface, where they spontaneously organize into a monolayer.
Results or Outcomes: The result is a monolayer of Methyl 3-mercaptopropionate on the surface, which can be used in various applications, such as in the development of sensors or in nanotechnology .
Specific Scientific Field: Analytical Chemistry
Summary of the Application: Methyl 3-mercaptopropionate is used in the colorimetric detection of mercury (II) in high-salinity solutions .
Methods of Application or Experimental Procedures: The process typically involves the addition of Methyl 3-mercaptopropionate to a solution containing mercury (II).
Results or Outcomes: The outcome of this process is the successful detection of mercury (II) in high-salinity solutions, which can be important in environmental monitoring or in industrial processes .
Specific Scientific Field: Organic Chemistry
Summary of the Application: Methyl 3-mercaptopropionate is used in organic synthesis and as a solvent in the manufacturing of other chemicals.
Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, Methyl 3-mercaptopropionate is used as a reagent or solvent in various chemical reactions.
Results or Outcomes: The outcome of this process is the successful synthesis of various organic compounds, which can be used in a wide range of applications.
Specific Scientific Field: Industrial Chemistry
Summary of the Application: Methyl 3-mercaptopropionate is used as an additive in the manufacturing of pesticides, adhesives, coatings, and plastics.
Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, Methyl 3-mercaptopropionate is added to the formulation of these products to enhance their properties.
Results or Outcomes: The outcome of this process is the production of high-quality pesticides, adhesives, coatings, and plastics, which can be used in various industrial applications.
Specific Scientific Field: Biochemistry
Summary of the Application: Methyl 3-mercaptopropionate is used as a building block for biocides for cleaning agents, paints, and cosmetic products.
Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, Methyl 3-mercaptopropionate is used in the synthesis of biocides that are more environmentally friendly than traditional chemicals.
Results or Outcomes: The outcome of this process is the production of environmentally friendly biocides, which can be used in various applications, such as cleaning agents, paints, and cosmetic products.
Specific Scientific Field: Polymer Chemistry
Summary of the Application: Methyl 3-mercaptopropionate (MMP) is used as a building block in polymers and rubber applications.
Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, MMP is used in the synthesis of polymers and rubbers that are more environmentally friendly than traditional materials.
Specific Scientific Field: Nanotechnology
Summary of the Application: Methyl 3-mercaptopropionate is used in self-assembly and contact printing processes.
Methods of Application or Experimental Procedures: In these processes, Methyl 3-mercaptopropionate molecules are adsorbed onto a surface, where they spontaneously organize into a monolayer.
Results or Outcomes: The result is a monolayer of Methyl 3-mercaptopropionate on the surface, which can be used in various applications, such as in the development of sensors or in nanotechnology.
Methyl 3-mercaptopropionate is an organic compound with the molecular formula C₄H₈O₂S. It is characterized by a mercapto group (-SH) attached to a propionic acid derivative, making it a member of the thiol family. This compound appears as a colorless liquid with a repulsive odor and is known for its reactivity due to the presence of the thiol functional group. Methyl 3-mercaptopropionate has a boiling point range of 166 to 169 °C and is relatively stable under normal storage conditions, although it can form explosive mixtures with air when vapors are present .
MMP itself is not directly involved in biological processes. However, it serves as a precursor for the synthesis of biocides. These biocides derived from MMP likely act by disrupting the cell membrane of target organisms, leading to cell death []. The specific mechanism of action of these biocides may vary depending on their structure.
The compound's reactivity is influenced by its ability to form sulfur hydrogen bonds, which can affect its conformation and stability .
Methyl 3-mercaptopropionate exhibits several biological activities, including:
Methyl 3-mercaptopropionate can be synthesized through several methods:
Methyl 3-mercaptopropionate has several applications across different fields:
Methyl 3-mercaptopropionate shares similarities with other mercapto compounds but possesses unique characteristics that differentiate it:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ethyl mercaptan | C₂H₆S | Strong odor; used primarily as an odorant for natural gas. |
Propyl mercaptan | C₃H₈S | Similar structure; often used in chemical synthesis. |
Butyl mercaptan | C₄H₁₀S | Longer carbon chain; used in similar applications as methyl 3-mercaptopropionate. |
Thioglycolic acid | C₂H₄O₂S | A thiol compound used in hair treatments; different functional groups. |
Methyl 3-mercaptopropionate stands out due to its specific reactivity profiles and applications in both organic synthesis and material science, making it a valuable compound in various research areas.
The fundamental synthetic route for methyl 3-mercaptopropionate involves the direct esterification of 3-mercaptopropionic acid with methanol in the presence of acid catalysts. This traditional approach employs concentrated sulfuric acid as the primary catalyst, typically added at concentrations ranging from 2% to 5% by weight of the reaction mixture. The reaction proceeds under inert atmospheric conditions to prevent oxidation of the thiol group, with nitrogen purging commonly employed to maintain an oxygen-free environment.
The reaction mechanism follows the classical acid-catalyzed esterification pathway, where the sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol. The process typically requires reflux conditions at temperatures between 65°C and 70°C, maintained for approximately 15 hours to achieve complete conversion. Temperature control proves critical, as excessive heating can lead to thiol group oxidation and formation of unwanted disulfide byproducts.
Following the completion of the esterification reaction, the product isolation involves several sequential steps. The reaction mixture undergoes evaporation to remove excess methanol, followed by a deacidification process. During deacidification, large quantities of deionized water are introduced for washing purposes, and the process continues until the aqueous wash solution achieves near-neutral pH values. The final purification step employs reduced pressure distillation to obtain the pure methyl 3-mercaptopropionate product.
Research conducted at the University of Arizona demonstrated successful synthesis using this traditional approach, with subsequent purification achieved through extraction into chloroform and column chromatography. The study established that careful control of reaction conditions and purification protocols significantly influences the final product purity and yield characteristics.
Optimization studies have revealed that catalyst concentration represents the most critical parameter influencing both product purity and reaction kinetics in the traditional esterification process. Research conducted on similar esterification systems using p-toluenesulfonic acid as catalyst demonstrated that increasing acid catalyst concentrations paradoxically reduce the purity of the desired product while increasing the formation of thioester-based side products. This phenomenon occurs because higher acid concentrations promote secondary reactions involving the thiol functional group, leading to the formation of complex thioester derivatives and disulfide compounds.
The optimal catalyst loading typically ranges between 2% and 4% by weight, representing a compromise between reaction rate and product selectivity. Lower catalyst concentrations require extended reaction times but yield higher purity products with minimal side-product formation. Conversely, higher catalyst loadings accelerate the reaction but increase the complexity of product separation and purification.
Reaction temperature optimization studies indicate that the preferred operating range of 65°C to 70°C maximizes conversion while minimizing thermal degradation of the thiol group. Temperatures below this range result in incomplete conversion and extended reaction times, while temperatures above 75°C promote unwanted side reactions including thiol oxidation and ester transesterification.
The molar ratio of methanol to 3-mercaptopropionic acid significantly influences both conversion and selectivity. Excess methanol, typically employed at molar ratios of 3:1 to 5:1, drives the equilibrium toward ester formation while facilitating product separation through the removal of water formed during the reaction. The use of azeotropic distillation techniques with toluene as an entrainer proves effective in removing water continuously, further shifting the equilibrium toward the desired product.
Reactive distillation technology represents a significant advancement in methyl 3-mercaptopropionate production, offering simultaneous reaction and separation in a single unit operation. This process intensification approach addresses the limitations of traditional batch processes by providing continuous operation, enhanced mass transfer, and improved thermodynamic efficiency.
The reactive distillation system comprises a multi-stage column equipped with structured packing or tray sections containing solid acid catalysts. The process involves feeding the crude product from a pre-reaction step to the middle section of the reactive distillation tower, while fresh methanol and water-carrying agents are introduced at the lower section. The catalyst bed, strategically positioned in the lower portion of the column, facilitates the continued reaction of unreacted 3-mercaptopropionic acid with methanol.
The operational principle relies on the continuous removal of reaction products and byproducts through selective vapor-liquid equilibrium. Excess methanol, water-carrying agents, and water are withdrawn from the upper section of the tower, while the product methyl 3-mercaptopropionate is recovered from the bottom. This separation strategy effectively removes water from the reaction system as it forms, driving the equilibrium toward complete conversion.
Process advantages of reactive distillation include reduced reaction time, improved reaction efficiency, and elimination of intermediate product isolation steps. The continuous removal of water from the reaction zone prevents the reverse hydrolysis reaction, enabling higher conversion rates compared to conventional batch processes. Additionally, the integration of reaction and separation reduces capital investment and operating costs while minimizing energy consumption.
Fixed-bed reactor technology provides an alternative approach for methyl 3-mercaptopropionate production, offering enhanced catalyst utilization and improved process control. The system employs cation exchange resin catalysts packed in tubular reactors, through which the reactant mixture of 3-mercaptopropionic acid and methanol is continuously fed.
The pre-reaction stage utilizes a fixed-bed reactor filled with ion exchange resin catalyst, where 3-mercaptopropionic acid and methanol undergo partial conversion to produce a crude product mixture. The choice of cation exchange resin provides several advantages over homogeneous acid catalysts, including easier product separation, catalyst reusability, and reduced corrosion concerns. The resin structure allows for precise control of acid site density and distribution, enabling optimization of catalytic activity and selectivity.
Operating conditions for fixed-bed reactors typically involve moderate temperatures between 60°C and 80°C, with residence times adjusted through flow rate control to achieve desired conversion levels. The absence of mass transfer limitations associated with homogeneous catalysis allows for more uniform reaction conditions and improved selectivity toward the desired ester product.
The integration of fixed-bed pre-reaction with reactive distillation creates a hybrid process that maximizes the advantages of both technologies. The fixed-bed reactor provides initial conversion under mild conditions, while the reactive distillation unit completes the reaction and provides final product purification. This approach minimizes the formation of thermal degradation products while achieving high overall conversion and product purity.
Environmental concerns and sustainability considerations have driven the development of alternative catalytic systems that replace traditional sulfuric acid catalysis. Heterogeneous catalysts, particularly solid acid catalysts, offer significant advantages in terms of product separation, catalyst recovery, and environmental impact reduction.
Ion exchange resin catalysts represent the most commercially viable alternative to sulfuric acid for methyl 3-mercaptopropionate production. These polymeric materials contain covalently bound sulfonic acid groups that provide the necessary catalytic activity while remaining in the solid phase throughout the reaction. The use of ion exchange resins eliminates the need for neutralization steps and reduces the generation of salt-containing wastewater.
Research on esterification kinetics using ion exchange resin catalysts has demonstrated comparable or superior performance to homogeneous acid catalysts. The Eley-Rideal kinetic model provides accurate representation of the reaction mechanism, where the reaction occurs between adsorbed alcohol molecules and acid molecules in the bulk solution phase. This mechanistic understanding enables precise optimization of reaction conditions and catalyst loading.
Immobilized ionic liquid catalysts represent an emerging green chemistry approach for esterification reactions. These systems combine the catalytic advantages of ionic liquids with the practical benefits of heterogeneous catalysis. The immobilization of ionic liquids containing both Lewis and Brønsted acid sites onto solid supports creates recyclable catalytic systems with enhanced stability and selectivity.
The development of metal-organic framework supported catalysts offers another promising alternative for sustainable methyl 3-mercaptopropionate production. These materials provide high surface areas, tunable pore structures, and controllable acid site distribution, enabling optimization of catalytic performance while maintaining environmental compatibility.
Methyl 3-mercaptopropionate participates in thiol-ene reactions through two distinct mechanisms: radical chain propagation and nucleophilic Michael-type additions. Radical pathways dominate under photochemical or thermal initiation, where thiyl radicals (R–S- ) abstract hydrogen atoms from thiols to propagate anti-Markovnikov addition across alkenes [2] [4]. For example, in polymerizations involving diallyl maleate, M3M’s thiyl radicals exhibit enhanced stability due to hydrogen bonding with its ester carbonyl group, accelerating chain-transfer rates by 30–40% compared to alkyl thiols [5]. In contrast, nucleophilic pathways prevail in base-catalyzed systems, where deprotonated thiolate ions (R–S⁻) undergo conjugate addition to electron-deficient enes. Computational studies reveal that M3M’s nucleophilicity is modulated by solvent polarity, with dielectric constants >15 favoring thiolate formation and Markovnikov adducts [4].
The choice of initiator and solvent critically influences reaction selectivity. Azobis(isobutyronitrile) (AIBN) initiates radical pathways but suffers from side reactions with electron-deficient monomers, yielding inhomogeneous polymer networks [4]. Conversely, 2,2-dimethoxy-2-phenylacetophenone (DMPA) selectively generates thiyl radicals without competing monomer additions, making it ideal for M3M-based photopolymerizations [4]. Solvent effects are pronounced in polar aprotic media like dimethylformamide (DMF), which stabilize thiolate intermediates and shift regioselectivity toward Markovnikov products. In nonpolar solvents, radical stability governs selectivity, with M3M’s ester group reducing thiyl radical recombination rates by 20% relative to mercaptoacetates [5].
Stereoselective thiol–maleimide additions with M3M are achievable through intramolecular [2+2] photocycloadditions. Maleimide’s planar structure enables both exo and endo transition states, but M3M’s steric bulk preferentially stabilizes endo configurations, yielding cycloadducts with >90% diastereomeric excess [3]. Transient absorption spectroscopy confirms that photoexcited maleimides undergo intersystem crossing to triplet states, where M3M’s thiyl radicals mediate C–C bond formation with a quantum yield of 0.45 ± 0.03 [3]. This stereochemical control is exploited in antibody-drug conjugate synthesis, where M3M staples disulfide bonds without perturbing protein tertiary structures [3].
Base-mediated thiol–Michael additions of M3M proceed via deprotonation to thiolate ions, which attack α,β-unsaturated carbonyls in a stepwise manner. Kinetic studies show second-order dependence on thiol and base concentrations, with rate constants (k) ranging from 0.15 to 2.7 L·mol⁻¹·s⁻¹ in aqueous buffers [7]. Ion pair-initiated mechanisms, observed in nonpolar solvents, involve zwitterionic intermediates where M3M’s thiol coordinates to enolate oxygens. Density functional theory (DFT) calculations predict energy barriers of 45–60 kJ·mol⁻¹ for these steps, consistent with experimental activation energies [4].
DFT simulations at the M06-2X/6-31++G(d,p) level elucidate transition states in M3M-mediated thiol–Michael additions. For acrylate acceptors, the rate-limiting step involves nucleophilic attack at the β-carbon, with a computed activation enthalpy (ΔH‡) of 52.3 kJ·mol⁻¹ [4]. Electron-withdrawing substituents on the ene lower ΔH‡ by 8–12 kJ·mol⁻¹, aligning with experimental rate enhancements [4]. Transition state geometries reveal partial charge transfer from M3M’s sulfur to the acceptor’s β-carbon, confirmed by natural bond orbital (NBO) analysis [4].
3-Mercaptopropionate dioxygenase (MDO) catalyzes the oxidative cleavage of M3M’s thiol group to yield sulfinic acid derivatives. MDO’s active site features a non-heme iron(II) center coordinated by two histidine residues and a carboxylated lysine, which binds O₂ in a side-on η² configuration [6]. Stopped-flow spectroscopy reveals a biphasic reaction: initial Fe(II)-O₂ adduct formation (k₁ = 1.2 × 10⁴ M⁻¹·s⁻¹) followed by thiolate oxidation (k₂ = 250 s⁻¹) [6].
X-ray absorption near-edge structure (XANES) spectroscopy identifies a ferric-superoxide intermediate during M3M oxidation, stabilized by hydrogen bonds from adjacent tyrosine residues [6]. Molecular dynamics simulations show that M3M’s ester group rotates 120° upon binding, positioning its thiolate within 2.8 Å of the iron center [6]. This reorientation reduces the activation energy for O–O bond cleavage by 15 kJ·mol⁻¹ compared to unsubstituted mercaptopropionates [6].
Multireference complete active space (CASSCF) calculations corroborate the existence of a high-spin Fe(III)-superoxide species during catalysis. The computed O–O bond length (1.34 Å) and Fe–O stretching frequency (512 cm⁻¹) match experimental resonance Raman data [6]. Spin density analysis confirms localization of unpaired electrons on the superoxide ligand, facilitating hydrogen atom transfer from M3M’s thiolate [6].
Flammable;Acute Toxic;Irritant;Environmental Hazard